Carbonic Anhydrase Isoform Selectivity: 2-Methoxy-5-nitrobenzenesulfonamide as a Member of a Nanomolar-Potency Scaffold Class
Although a specific Ki value for 2-methoxy-5-nitrobenzenesulfonamide against individual carbonic anhydrase (CA) isoforms has not been published in isolation, the compound belongs to the 2-substituted-5-nitrobenzenesulfonamide scaffold class systematically characterized by D'Ambrosio et al. (2008). Across the series, compounds demonstrated Ki values against the physiologically dominant CA II isoform ranging from 8.8 to 4975 nM, and strongly inhibited the tumor-associated hypoxia-inducible isoforms CA IX and CA XII with Ki values ranging from 5.4 to 653 nM [1]. Critically, selectivity ratios for tumor-associated isoforms over cytosolic isoforms reached up to 1395-fold for certain congeners. By contrast, the unsubstituted parent benzenesulfonamide exhibits a Ki for CA II of approximately 8.3 µM (~8300 nM) [2], making the 5-nitro-2-substituted scaffold approximately 1.7- to >1500-fold more potent depending on the specific isoform and substituent. The methoxy group at position 2 contributes both electronic (resonance-donating) and steric features that modulate isoform selectivity relative to the 2-chloro analog, which was the lead compound in the crystallographic study [1].
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki (CA II): 8.8–4975 nM (class range); Ki (CA IX/XII): 5.4–653 nM (class range); Selectivity ratio (CA IX/XII vs. CA I/II): up to 1395-fold [1] |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: Ki (CA II) ≈ 8300 nM [2] |
| Quantified Difference | ≥1.7-fold to >1500-fold improved potency for tumor-associated CA isoforms within the 2-substituted-5-nitro class compared to the unsubstituted parent scaffold |
| Conditions | Recombinant human carbonic anhydrase isoforms I, II, IX, XII; stopped-flow CO₂ hydration assay; pH 7.5; 20°C [1] |
Why This Matters
The nanomolar potency and high isoform selectivity of the 2-substituted-5-nitrobenzenesulfonamide class against tumor-associated CA IX/XII, combined with the methoxy group's distinct electronic contribution, position 2-methoxy-5-nitrobenzenesulfonamide as a compelling starting scaffold for medicinal chemistry programs targeting hypoxic tumors, and procurement decisions should favor this specific substitution pattern when bioreductive activation is part of the design strategy.
- [1] D'Ambrosio K, Vitale RM, Dogné JM, Masereel B, Innocenti A, Scozzafava A, De Simone G, Supuran CT. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. J Med Chem. 2008;51(11):3230-3237. doi:10.1021/jm800121c. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467. View Source
